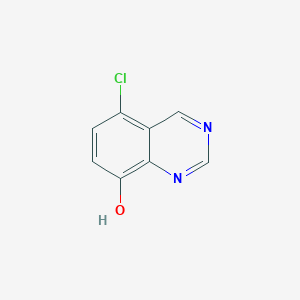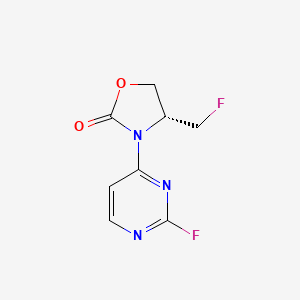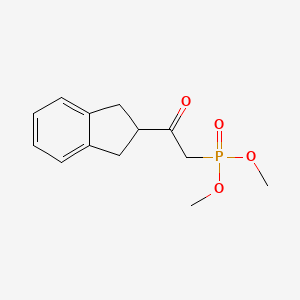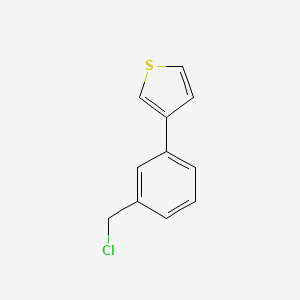
3,3-DIMETHYL-CYCLOHEXANETHIOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-DIMETHYL-CYCLOHEXANETHIOL is an organic compound with the molecular formula C8H16S. It is a thiol derivative of cyclohexane, characterized by the presence of a sulfur atom bonded to a carbon atom in the cyclohexane ring. This compound is known for its distinct odor and is used in various chemical applications.
Synthetic Routes and Reaction Conditions:
Hydrogenation of 3,3-Dimethylcyclohexene: One common method involves the hydrogenation of 3,3-dimethylcyclohexene in the presence of a palladium catalyst to produce 3,3-dimethylcyclohexane. This is followed by thiolation using hydrogen sulfide or a thiolating agent to introduce the thiol group.
Reduction of 3,3-Dimethylcyclohexanone: Another method involves the reduction of 3,3-dimethylcyclohexanone using a reducing agent such as lithium aluminum hydride, followed by thiolation.
Industrial Production Methods: Industrial production typically involves the large-scale hydrogenation and thiolation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the thiol group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives.
科学研究应用
3,3-DIMETHYL-CYCLOHEXANETHIOL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 3,3-dimethylcyclohexanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to the modulation of biochemical pathways, including those involved in oxidative stress and cellular signaling.
相似化合物的比较
3,3-Dimethylcyclohexanol: An alcohol derivative with similar structural features but different chemical properties.
3,3-Dimethylcyclohexanone: A ketone derivative used in organic synthesis.
3,3-Dimethylcyclohexene: An alkene derivative used as a precursor in various chemical reactions.
Uniqueness: 3,3-DIMETHYL-CYCLOHEXANETHIOL is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C8H16S |
|---|---|
分子量 |
144.28 g/mol |
IUPAC 名称 |
3,3-dimethylcyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-8(2)5-3-4-7(9)6-8/h7,9H,3-6H2,1-2H3 |
InChI 键 |
RRCFRGZJEWKPEU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(C1)S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Chloro-2-methoxypyrido[3,4-b]pyrazine](/img/structure/B8751240.png)







![4-methoxy-N-{2-[(1E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide](/img/structure/B8751313.png)


![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B8751332.png)
